molecular formula C5H8O3S B8515061 Methanesulfonic acid but-2-ynyl ester

Methanesulfonic acid but-2-ynyl ester

Cat. No. B8515061
M. Wt: 148.18 g/mol
InChI Key: VHJYVXVTWWISQL-UHFFFAOYSA-N
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Patent
US06841549B1

Procedure details

305 ml methanesulfonyl chloride was added dropwise to a solution of 138 g 2-butyn-1-ol and 683 ml triethylamine in 2.7 L methylene chloride under ice-cooling, and the mixture was stirred at 0° C. for 1 hour and 40 minutes. Ice was added to the reaction solution under ice-cooling, and this mixture was extracted with methylene chloride. The organic layer was successively washed with 1M aqueous hydrochloric acid, a saturated aqueous sodium bicarbonate solution and brine, and the organic layer was dried over magnesium sulfate. This organic layer was filtered and then the solvent was evaporated, to give a dark brown oil (280 g, 96%).
Quantity
305 mL
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
683 mL
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH2:6]([OH:10])[C:7]#[C:8][CH3:9].C(N(CC)CC)C>C(Cl)Cl>[CH3:1][S:2]([O:10][CH2:6][C:7]#[C:8][CH3:9])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
305 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
138 g
Type
reactant
Smiles
C(C#CC)O
Name
Quantity
683 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.7 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour and 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
Ice was added to the reaction solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was successively washed with 1M aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and brine, and the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CS(=O)(=O)OCC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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